3-Benzylidene-2-benzofuran-1-one

Vue d'ensemble

Description

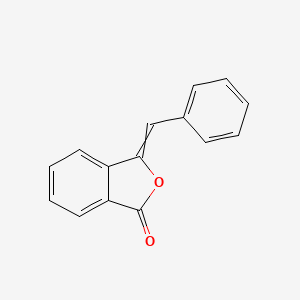

3-Benzylidene-2-benzofuran-1-one is a chemical compound belonging to the benzofuran family, characterized by its fused benzene and furan rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-2-benzofuran-1-one typically involves the cyclization of benzaldehyde derivatives with furan derivatives under acidic or basic conditions. One common method is the Knoevenagel condensation reaction, where benzaldehyde is reacted with furan in the presence of a base such as piperidine or pyridine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which offer advantages in terms of scalability and control over reaction conditions. The use of catalysts such as Lewis acids or organocatalysts can enhance the efficiency and yield of the reaction.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Benzylidene-2-benzofuran-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of benzofuran-1,3-dione derivatives.

Reduction: Production of 3-benzylidene-2-benzofuran-1-ol.

Substitution: Generation of various substituted benzofurans depending on the nucleophile used.

Applications De Recherche Scientifique

Antimicrobial Activity

Benzofuran derivatives, including 3-benzylidene-2-benzofuran-1-one, have been extensively studied for their antimicrobial properties. A systematic review highlighted the effectiveness of benzofuran-based compounds against various pathogens, emphasizing their potential in combating antibiotic-resistant strains. The unique structural features of benzofuran allow for modifications that enhance antimicrobial activity. For instance:

- Structure-Activity Relationship (SAR) : Studies have shown that substituents at different positions on the benzofuran ring significantly influence antimicrobial potency. Compounds with halogen substitutions at specific positions exhibited enhanced activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Antioxidant Properties

Recent research has identified this compound as a potent antioxidant. A study demonstrated that derivatives of this compound exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant efficacy was measured using various assays, revealing that certain derivatives outperformed standard antioxidants like ascorbic acid .

Table 1: Antioxidant Activity of this compound Derivatives

Antiplatelet Activity

The compound has also been studied for its potential as an antiplatelet agent. Research indicates that certain derivatives can inhibit platelet aggregation more effectively than aspirin, making them candidates for cardiovascular therapies. The mechanism involves inhibition of thromboxane formation, which is critical in platelet activation .

Antiviral Applications

Another promising application of this compound is its antiviral activity, particularly against influenza viruses. Molecular docking studies have shown that specific derivatives bind effectively to neuraminidase, an enzyme crucial for viral replication. One study reported a derivative exhibiting inhibition comparable to oseltamivir, a standard antiviral medication .

Green Synthesis Methods

The synthesis of this compound has been optimized through green chemistry approaches, which enhance yield and reduce environmental impact. Techniques such as grinding methodologies using CuBr₂ in DMF-water mixtures have been employed to produce these compounds efficiently while maintaining high functional group tolerance .

Mécanisme D'action

The mechanism by which 3-Benzylidene-2-benzofuran-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. In cancer treatment, it may induce apoptosis (programmed cell death) in cancer cells by interfering with signaling pathways.

Comparaison Avec Des Composés Similaires

2-Benzylidene-6-hydroxy-1-benzofuran-3(2H)-one

2-Benzylidene-1-benzofuran-3(2H)-one

2-Benzylidene-5-methoxy-1-benzofuran-3(2H)-one

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Activité Biologique

3-Benzylidene-2-benzofuran-1-one, also known as benzalphthalide, is an organic compound with significant biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : (3Z)-3-benzylidene-2-benzofuran-1-one

- Molecular Formula : C15H10O2

- Molecular Weight : 226.24 g/mol

- Appearance : Pale yellow to yellow crystalline solid

- Melting Point : 100-104°C

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents .

Antioxidant Properties

A study highlighted the antioxidant capabilities of several (Z)-3-benzylideneisobenzofuran-1(3H)-ones, revealing their potency in scavenging free radicals. The compound exhibited an IC50 value of 14.38 ± 0.09 μg/mL, which was less potent than ascorbic acid (IC50 = 4.57 μg/mL) but still significant .

| Compound | IC50 (μg/mL) | Remarks |

|---|---|---|

| 28a | 14.38 ± 0.09 | Antioxidant activity |

| 28b | 8.88 ± 0.12 | Enhanced potency |

| 28c | 6.33 ± 0.08 | Most potent among tested |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, particularly in models of inflammatory bowel disease (IBD). In vitro studies demonstrated that derivatives could inhibit TNF-α-induced monocyte adhesion to epithelial cells by over 70%, correlating with reduced production of reactive oxygen species (ROS) and expression of inflammatory markers .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Antimicrobial Mechanism : Disruption of microbial cell membranes and interference with cellular processes.

- Antioxidant Mechanism : Scavenging free radicals and modulating oxidative stress pathways.

- Anti-inflammatory Mechanism : Inhibition of transcription factors like NF-κB and AP-1 that regulate inflammatory responses.

Case Studies

- Antimicrobial Study : A series of derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that substitutions on the benzylidene moiety enhanced activity .

- Inflammation Model : In a rat model of TNBS-induced colitis, compounds derived from benzalphthalide showed dose-dependent inhibition of inflammation markers, suggesting potential therapeutic applications in IBD treatment .

Propriétés

IUPAC Name |

3-benzylidene-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTPZXMEBGTPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870620 | |

| Record name | 3-Benzylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-61-1 | |

| Record name | Benzylidenephthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=575-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylidenephthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.